molecular formula C13H15BrN2OS B2820408 5-Bromo-N-[cyano(cyclohexyl)methyl]thiophene-3-carboxamide CAS No. 1915044-58-4

5-Bromo-N-[cyano(cyclohexyl)methyl]thiophene-3-carboxamide

Cat. No.: B2820408
CAS No.: 1915044-58-4
M. Wt: 327.24
InChI Key: WXYHEZWFCLHOHC-UHFFFAOYSA-N
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Description

5-Bromo-N-[cyano(cyclohexyl)methyl]thiophene-3-carboxamide is a synthetic organic compound with the molecular formula C13H15BrN2OS It is characterized by the presence of a bromine atom, a cyano group, a cyclohexyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-[cyano(cyclohexyl)methyl]thiophene-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-[cyano(cyclohexyl)methyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-N-[cyano(cyclohexyl)methyl]thiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of 5-Bromo-N-[cyano(cyclohexyl)methyl]thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and thiophene ring are key functional groups that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-[cyano(phenyl)methyl]thiophene-3-carboxamide
  • 5-Bromo-N-[cyano(methyl)methyl]thiophene-3-carboxamide
  • 5-Bromo-N-[cyano(ethyl)methyl]thiophene-3-carboxamide

Uniqueness

5-Bromo-N-[cyano(cyclohexyl)methyl]thiophene-3-carboxamide is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior.

Properties

IUPAC Name

5-bromo-N-[cyano(cyclohexyl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2OS/c14-12-6-10(8-18-12)13(17)16-11(7-15)9-4-2-1-3-5-9/h6,8-9,11H,1-5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYHEZWFCLHOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C#N)NC(=O)C2=CSC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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